2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
Overview
Description
2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5Cl2NO4S. This compound is characterized by the presence of a chloro group, a methyl group, a nitro group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-chloro-3-methylbenzene, followed by sulfonation and chlorination. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for nitration, followed by treatment with chlorosulfonic acid to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions due to the electron-withdrawing nature of the nitro and sulfonyl chloride groups.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., AlCl3) are commonly used.
Nucleophilic Substitution: Reagents include primary or secondary amines, alcohols, and thiols, typically under basic conditions or with the use of a base such as pyridine.
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.
Biology: In the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfonyl chloride groups.
Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzene-1-sulfonyl chloride
- 3-Nitrobenzenesulfonyl chloride
- 2-Chloro-5-nitrobenzaldehyde
Uniqueness
2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both a methyl group and a nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The combination of these substituents makes it a versatile reagent in organic synthesis, particularly for the preparation of sulfonamide and sulfonate ester derivatives .
Properties
IUPAC Name |
2-chloro-3-methyl-5-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-4-2-5(10(11)12)3-6(7(4)8)15(9,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAANHICTIQCKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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